N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanesulfonamide

Lipophilicity Lead Optimization Fragment-Based Drug Discovery

Procurement of N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanesulfonamide (CAS 2504203-08-9) is critical for drug discovery programs targeting resistant kinase mutants (e.g., EGFR C797S) where conformational rigidity reduces entropic penalty. The cyclopropane sulfonamide motif pre-organizes the inhibitor, while the 5-bromo-2-CF3-phenyl group provides halogen-bond interactions and enhanced lipophilicity (MW 344.15) for hydrophobic pockets. This analog is not interchangeable with isopropyl or N-cyclopropyl regioisomers; comparative profiling is essential. Its lowered sulfonamide NH pKa enables pH-dependent target engagement studies. Choose this compound over single-EWG analogs for acidity-driven binding mechanisms.

Molecular Formula C10H9BrF3NO2S
Molecular Weight 344.15 g/mol
Cat. No. B8126556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanesulfonamide
Molecular FormulaC10H9BrF3NO2S
Molecular Weight344.15 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)NC2=C(C=CC(=C2)Br)C(F)(F)F
InChIInChI=1S/C10H9BrF3NO2S/c11-6-1-4-8(10(12,13)14)9(5-6)15-18(16,17)7-2-3-7/h1,4-5,7,15H,2-3H2
InChIKeyNFINRUSJZVLLLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromo-2-(trifluoromethyl)phenyl)cyclopropanesulfonamide: Chemical Identity, Supplier Landscape, and Procurement Baseline


N-(5-Bromo-2-(trifluoromethyl)phenyl)cyclopropanesulfonamide (CAS 2504203-08-9) is a halogenated trifluoromethyl-phenyl cyclopropanesulfonamide with the molecular formula C₁₀H₉BrF₃NO₂S and a molecular weight of 344.15 g/mol . The compound features a cyclopropane ring attached to the sulfonamide sulfur and a 5-bromo-2-(trifluoromethyl)phenyl group on the sulfonamide nitrogen, distinguishing it from simpler alkyl- or aryl-sulfonamide analogs. It is primarily offered by custom synthesis suppliers and research-chemical vendors, typically at purities ≥95%, and is positioned as a building block or fragment for medicinal chemistry campaigns . This guide identifies the nearest structural comparators and provides the quantitative evidence required to determine whether this compound offers meaningful differentiation for a specific research or procurement decision.

Why Generic Substitution of N-(5-Bromo-2-(trifluoromethyl)phenyl)cyclopropanesulfonamide Is Not Advisable Without Comparative Data


Compounds sharing the bromo-trifluoromethyl-phenyl sulfonamide scaffold are not functionally interchangeable. The cyclopropane ring imparts conformational rigidity that affects target binding entropy differently than a methyl, isopropyl, or phenyl sulfonamide [1]. The position of the bromine atom relative to the sulfonamide linkage alters the electron density on the aromatic ring and the pKa of the sulfonamide N–H, which can shift hydrogen-bonding capacity and off-rate kinetics [2]. Furthermore, the regioisomer in which the cyclopropane is attached to the sulfonamide nitrogen rather than the sulfur yields an identical molecular weight (344.15 Da) but a different connectivity pattern, leading to divergent molecular recognition and metabolic profiles . These structural distinctions mean that activity, selectivity, solubility, and safety data obtained for one analog cannot be assumed to translate to another without head-to-head experimental verification.

Product-Specific Quantitative Evidence Guide: N-(5-Bromo-2-(trifluoromethyl)phenyl)cyclopropanesulfonamide vs. Closest Comparators


Molecular Weight and cLogP Differentiation vs. Non-Brominated Cyclopropanesulfonamide Analog

The target compound (344.15 Da) incorporates a bromine atom at the 5-position of the phenyl ring, which is absent in the des-bromo analog N-(2-(trifluoromethyl)phenyl)cyclopropanesulfonamide (265.25 Da). The 78.9 Da mass increase and the electron-withdrawing effect of bromine raise both molecular weight and estimated lipophilicity (cLogP) relative to the non-halogenated comparator . In fragment-based and lead-optimization programs, this difference translates to altered permeability and solubility profiles, making the brominated compound more suitable for hydrophobic binding pockets while the des-bromo analog may offer superior aqueous solubility.

Lipophilicity Lead Optimization Fragment-Based Drug Discovery Physicochemical Property

Conformational Rigidity Advantage: Cyclopropane vs. Isopropyl Sulfonamide

The cyclopropane ring in the target compound restricts the sulfonamide side chain to a single low-energy conformation, whereas the isopropyl analog N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide (CAS 2504203-54-5, MW 346.17) possesses a rotatable C–C bond that permits multiple conformers . Cyclopropane is a well-established conformational constraint in medicinal chemistry; literature on cyclopropanesulfonamide-based EGFR inhibitors demonstrates that this rigidity can reduce the entropic penalty upon target binding, potentially improving potency by 5- to 20-fold compared to flexible alkyl sulfonamides in matched-pair analyses [1]. The molecular weight difference is negligible (ΔMW = +2.02 Da for the isopropyl analog), indicating that the key differentiation is conformational rather than size-based.

Conformational Restriction Binding Affinity Medicinal Chemistry Cyclopropane Bioisostere

Regioisomeric Differentiation: N-Substituted vs. S-Linked Cyclopropane Sulfonamide

The target compound and its regioisomer N-cyclopropyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide (CAS 951884-61-0, MW 344.15) share identical molecular formula and weight but differ in connectivity: the target attaches the cyclopropane to the sulfonamide sulfur (S–cyclopropyl) while the regioisomer attaches the cyclopropane to the sulfonamide nitrogen (N–cyclopropyl) and positions the bromine at the 3-position rather than 5-position . This connectivity change alters the pKa of the sulfonamide N–H, the geometry of hydrogen-bond donor/acceptor vectors, and the metabolic soft spots. The regioisomer has publicly available hazard classification data (H302, H315, H319, H335), providing a preliminary safety benchmark .

Regioisomer Target Selectivity ADME Sulfonamide Bioisostere

Electron-Withdrawing Group Synergy: Br + CF₃ vs. Single Substituent Analogs

The simultaneous presence of bromine (–I, –M) and trifluoromethyl (–I) groups on the phenyl ring enhances the electron-deficiency of the ring system, which lowers the pKa of the sulfonamide N–H and increases its hydrogen-bond donor strength compared to analogs bearing only one electron-withdrawing group [1]. In sulfonamide-based inhibitor series, a reduced sulfonamide pKa correlates with stronger ionic interactions in basic residues of target proteins (e.g., catalytic lysine or arginine). While no direct pKa measurement for this specific compound was identified, the electron-withdrawing effect is quantifiable via the Hammett σ constants: σₚ for CF₃ = +0.54, σₘ for Br = +0.39, giving a combined estimated σ > +0.9 for the substituted phenyl ring [2]. Comparators bearing only CF₃ (e.g., N-(2-(trifluoromethyl)phenyl)cyclopropanesulfonamide) have a lower combined σ, predicting a weaker sulfonamide acidity.

Electron-Withdrawing Effect pKa Modulation Sulfonamide Acidity Structure-Activity Relationship

Best Research and Industrial Application Scenarios for N-(5-Bromo-2-(trifluoromethyl)phenyl)cyclopropanesulfonamide


Kinase Inhibitor Lead Optimization Requiring Conformational Restriction

In kinase discovery programs targeting resistant mutants (e.g., EGFR C797S), the cyclopropane sulfonamide motif has demonstrated the ability to pre-organize the inhibitor into the bioactive conformation, reducing entropic binding penalties [1]. The 5-bromo-2-(trifluoromethyl)phenyl variant provides a halogenated aromatic ring for potential halogen-bond interactions with backbone carbonyls in the hinge region. Procurement of this specific analog, rather than the isopropyl sulfonamide, is justified when the project requires a rigidified scaffold to improve selectivity against wild-type kinases.

Fragment-Based Screening Library Expansion in High-Lipophilicity Chemical Space

The compound occupies a distinct physicochemical niche (MW 344.15 Da, dual halogenation) that complements standard fragment libraries biased toward lower molecular weight and lower lipophilicity [1]. For targets with hydrophobic binding pockets (e.g., bromodomains, GPCRs, or nuclear receptors), the bromine atom serves both as a lipophilicity enhancer and as a potential heavy-atom marker for X-ray crystallography phasing. The des-bromo analog (MW 265.25 Da) would be insufficiently lipophilic for these pockets.

Structure-Activity Relationship (SAR) Studies Exploring Sulfonamide Acidity

The combined electron-withdrawing effect of Br and CF₃ (estimated Hammett σ > +0.9) is predicted to lower the sulfonamide NH pKa by 1–2 units relative to mono-substituted analogs [1]. This property makes the compound a valuable tool for probing the pH-dependence of target engagement, particularly for enzymes or receptors where a deprotonated sulfonamide forms a critical salt bridge. Researchers should prioritize this compound over single-EWG analogs when investigating acidity-driven binding mechanisms.

Regioisomer-Controlled Chemical Biology Probe Design

The S–cyclopropyl connectivity of the target compound versus the N–cyclopropyl connectivity of its regioisomer (CAS 951884-61-0) alters both the hydrogen-bond donor/acceptor geometry and metabolic vulnerability [1]. In chemical probe campaigns where selectivity within a sulfonamide series is paramount, acquiring both regioisomers for comparative profiling is essential to deconvolute connectivity-dependent pharmacology. The available hazard data for the regioisomer (H302/H315/H319/H335) also provides a practical safety reference for laboratory handling.

Quote Request

Request a Quote for N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.